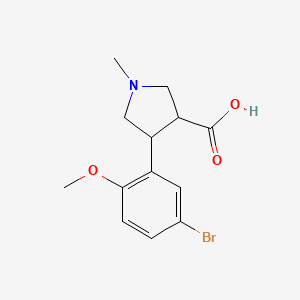
4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a brominated aromatic ring, a methoxy group, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the pyrrolidine ring and the carboxylic acid group. The reaction conditions often involve the use of catalysts such as iron powder for bromination and various organic solvents for subsequent steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(5-Bromo-2-hydroxyphenyl)-1-methylpyrrolidine-3-carboxylic acid, while reduction of the bromine atom can produce 4-(2-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid.
科学研究应用
4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The brominated aromatic ring and the pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole: This compound has a similar brominated aromatic ring but includes a thiazole ring instead of a pyrrolidine ring.
2-Bromo-4-methylthiazole: Another similar compound with a brominated aromatic ring and a thiazole ring.
Uniqueness
4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine ring, which can confer different chemical and biological properties compared to compounds with thiazole rings. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C13H16BrNO3 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC 名称 |
4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO3/c1-15-6-10(11(7-15)13(16)17)9-5-8(14)3-4-12(9)18-2/h3-5,10-11H,6-7H2,1-2H3,(H,16,17) |
InChI 键 |
LKTZKXMRROIODG-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















